N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be complex given its formula. It seems to contain a piperidine ring, which is a common structure in many pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide” are not available in the search results .科学的研究の応用
Pharmacological Applications and Mechanisms
Neurological Studies : Some research has focused on the neurological implications of related compounds, investigating their potential as antagonists or modulators of specific receptors in the brain. For example, studies on compounds like CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, have highlighted the pharmacodynamic and pharmacokinetic properties useful for treating major depressive disorder (Garner et al., 2015).
Cancer Research : Investigations into the metabolic activation of carcinogens, particularly tobacco-specific nitrosamines like NNK, have revealed mechanisms of DNA adduct formation and the carcinogenic process, offering insights into cancer prevention and the role of specific metabolic pathways (Hecht et al., 1993).
Metabolic Pathways and Drug Metabolism
Drug Metabolism : Studies on the metabolism and disposition of pharmaceuticals, such as BMS-690514, an inhibitor of epidermal growth factor and vascular endothelial growth factor receptors, have detailed the extensive metabolic pathways in humans, highlighting the role of oxidation reactions and direct glucuronidation in drug metabolism (Christopher et al., 2010).
Metabolite Characterization : Research into the metabolites of HIV-1 protease inhibitors in human urine has contributed to understanding the pharmacokinetic profile of drugs, including the identification of major metabolic pathways and the characterization of metabolites. This knowledge is crucial for drug development and safety assessment (Balani et al., 1995).
Toxicology and Safety Studies
- Toxicokinetics and Exposure Biomarkers : Research on the toxicokinetics and biomarkers of exposure to industrial chemicals, such as N-methyl-2-pyrrolidone (NMP), has provided valuable information on the absorption, distribution, metabolism, and excretion (ADME) of chemicals. Such studies are essential for assessing occupational and environmental health risks (Akesson et al., 2004).
作用機序
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that these compounds may inhibit the growth of Mycobacterium tuberculosis by interacting with specific targets in the bacterium.
Pharmacokinetics
The cytotoxicity of similar compounds on hek-293 (human embryonic kidney) cells has been evaluated, and the results indicate that these compounds are non-toxic to human cells . This suggests that these compounds may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Similar compounds have shown significant anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Action Environment
The design and synthesis of similar compounds take into account various factors, including the stability of the compounds and their suitability for further development .
特性
IUPAC Name |
N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-5-17(22)19-13-14-7-8-16(18-12-14)20-10-4-3-6-15(20)9-11-21/h7-8,12,15,21H,3-4,6,9-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDZKXNFNRBJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN=C(C=C1)N2CCCCC2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。